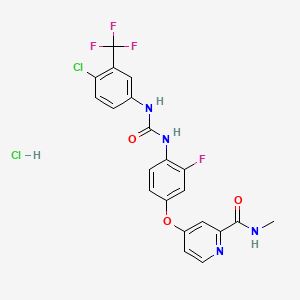

Regorafenib Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O3.ClH/c1-27-19(31)18-10-13(6-7-28-18)33-12-3-5-17(16(23)9-12)30-20(32)29-11-2-4-15(22)14(8-11)21(24,25)26;/h2-10H,1H3,(H,27,31)(H2,29,30,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSWJKPZXNIVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2F4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735346 | |

| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835621-07-3 | |

| Record name | 2-Pyridinecarboxamide, 4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835621-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-(((4-Chloro-3-(trifluoromethyl)phenyl)carbamoyl)amino)-3-fluorophenoxy)-N-methylpyridine-2-carboxamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835621073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-({[4-Chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Regorafenib Hydrochloride: A Multi-pronged Attack on Colorectal Cancer

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regorafenib hydrochloride, an oral multi-kinase inhibitor, has emerged as a significant therapeutic agent in the management of metastatic colorectal cancer (mCRC). Its efficacy stems from a multi-pronged mechanism of action that simultaneously targets key pathways involved in tumor angiogenesis, oncogenesis, metastasis, and the tumor microenvironment. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of regorafenib in colorectal cancer, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Introduction

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, with metastatic disease posing a significant clinical challenge.[1] The development of targeted therapies has revolutionized the treatment landscape for mCRC. Regorafenib (Stivarga®) is a small molecule inhibitor that has demonstrated a survival benefit in patients with mCRC who have progressed on standard therapies.[2][3] This guide delves into the intricate molecular mechanisms through which regorafenib exerts its anti-tumor effects.

Multi-Kinase Inhibition Profile of Regorafenib

Regorafenib's therapeutic efficacy is attributed to its ability to inhibit a broad spectrum of protein kinases that are crucial for tumor growth and survival. These targets can be broadly categorized into those involved in angiogenesis, oncogenesis, and the tumor microenvironment.

Inhibition of Angiogenic Kinases

A hallmark of regorafenib's mechanism is its potent anti-angiogenic activity. It achieves this by targeting key receptor tyrosine kinases (RTKs) that drive the formation of new blood vessels, a process essential for tumor growth and metastasis.[4]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): Regorafenib inhibits VEGFR1, VEGFR2, and VEGFR3, thereby blocking the signaling cascade initiated by VEGF.[5] This disruption hampers endothelial cell proliferation, migration, and survival, leading to a reduction in tumor vascularization.[6]

-

Tyrosine Kinase with Immunoglobulin and EGF-like Domains 2 (TIE2): By inhibiting TIE2, the receptor for angiopoietins, regorafenib further destabilizes tumor vasculature.[5]

-

Platelet-Derived Growth Factor Receptor (PDGFR): Inhibition of PDGFR-β disrupts the recruitment of pericytes, which are essential for the maturation and stability of blood vessels.[7]

-

Fibroblast Growth Factor Receptor (FGFR): Targeting FGFR1 helps to overcome resistance mechanisms to anti-VEGF therapies.[5]

Inhibition of Oncogenic Kinases

Regorafenib directly targets kinases that are integral to oncogenic signaling pathways, thereby inhibiting cancer cell proliferation and survival.

-

RAF Kinases: Regorafenib inhibits both wild-type BRAF and the mutated BRAFV600E, as well as CRAF (RAF-1).[4] This blockade of the RAF/MEK/ERK signaling pathway is a cornerstone of its anti-proliferative effect.

-

KIT and RET: Inhibition of these proto-oncogenic RTKs further contributes to the suppression of tumor growth.[7]

Modulation of the Tumor Microenvironment

Regorafenib also exerts its influence on the complex ecosystem of the tumor microenvironment.

-

Colony-Stimulating Factor 1 Receptor (CSF1R): By inhibiting CSF1R, regorafenib can modulate the activity of tumor-associated macrophages (TAMs), which are known to promote tumor progression, angiogenesis, and immune suppression.[5][8]

Signaling Pathways Targeted by Regorafenib

The multi-kinase inhibitory action of regorafenib translates into the modulation of several critical intracellular signaling cascades.

RAF/MEK/ERK Pathway

By directly inhibiting RAF kinases, regorafenib effectively shuts down the RAF/MEK/ERK (MAPK) pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival. Inhibition of this cascade leads to cell cycle arrest and apoptosis.

PI3K/AKT Pathway

While not a direct inhibitor of PI3K or AKT, regorafenib's inhibition of upstream RTKs can lead to a downstream reduction in the activity of the PI3K/AKT pathway, another crucial survival pathway in cancer cells.

Induction of Apoptosis via PUMA

Regorafenib has been shown to induce apoptosis in colorectal cancer cells through the upregulation of the pro-apoptotic protein p53 Upregulated Modulator of Apoptosis (PUMA).[9][10] This induction appears to be independent of p53 status and is mediated through the inhibition of the ERK pathway and activation of GSK3β, leading to the activation of the NF-κB pathway which in turn transcriptionally upregulates PUMA.[9]

Quantitative Data

The multi-kinase inhibitory activity of regorafenib has been quantified in numerous preclinical studies. The following tables summarize key IC50 values.

Table 1: In Vitro Biochemical/Cellular IC50 Values of Regorafenib for Key Kinase Targets

| Kinase Target | Assay Type | IC50 (nM) | Reference(s) |

| VEGFR1 | Cell-free | 13 | [11] |

| VEGFR2 | Cell-free | 4.2 | [11] |

| VEGFR3 | Cell-free | 46 | [11] |

| TIE2 | HTRF Assay | - | [11] |

| PDGFR-β | Cell-free | 22 | [11] |

| FGFR1 | Cell-free | - | |

| KIT | Cell-free | 7 | [11] |

| RET | Cell-free | 1.5 | [11] |

| BRAF | Cell-free | 28 | |

| BRAFV600E | Cell-free | 19 | |

| CRAF (RAF-1) | Cell-free | 2.5 | [11] |

| CSF1R | Biochemical | 13-27 (Kd) |

Table 2: In Vitro Proliferation IC50 Values of Regorafenib in Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference(s) |

| HCT-116 | 3 | [12] |

| SW1116 | 7 | [12] |

| LS-1034 | 7 | [12] |

| SW480 | 5.5 | [12] |

| Caco-2 | 5 | [12] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of regorafenib's mechanism of action.

In Vitro Kinase Inhibition Assay (General Protocol)

-

Principle: To measure the ability of regorafenib to inhibit the enzymatic activity of a specific kinase.

-

Methodology:

-

Recombinant kinase domains (e.g., VEGFR2, RAF-1) are used.[13]

-

Assays are typically performed in a buffer containing ATP and a specific substrate for the kinase.

-

Regorafenib at various concentrations is pre-incubated with the kinase.

-

The kinase reaction is initiated by the addition of ATP.

-

The amount of phosphorylated substrate is quantified, often using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or radiometric assays.[11]

-

IC50 values are calculated from the dose-response curves.

-

Cell Viability Assay (Crystal Violet Method)

-

Principle: To assess the effect of regorafenib on the proliferation and survival of colorectal cancer cells.

-

Methodology:

-

Colorectal cancer cell lines (e.g., HCT-116, SW480) are seeded in 96-well plates and allowed to adhere overnight.[12]

-

The cells are then treated with a range of regorafenib concentrations for a specified period (e.g., 72 hours).[12]

-

After treatment, the medium is removed, and the cells are fixed with a solution like 1% glutaraldehyde.[12]

-

The fixed cells are stained with a 0.1% crystal violet solution, which stains the DNA of adherent cells.[12]

-

After washing to remove excess stain, the bound crystal violet is solubilized.

-

The absorbance is measured at approximately 570 nm, which is proportional to the number of viable cells.[14][15]

-

Western Blot Analysis for Signaling Pathway Modulation

-

Principle: To detect changes in the phosphorylation status and expression levels of key proteins in signaling pathways (e.g., p-ERK, p-AKT, PUMA) following regorafenib treatment.

-

Methodology:

-

Colorectal cancer cells are treated with regorafenib for a specified time.

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a method like the Bradford assay.

-

Equal amounts of protein are separated by size using SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., anti-p-ERK, anti-ERK, anti-PUMA, anti-β-actin).[9]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

-

Band intensities are quantified to determine changes in protein levels.

-

In Vivo Orthotopic Colorectal Cancer Model

-

Principle: To evaluate the anti-tumor and anti-metastatic efficacy of regorafenib in a more clinically relevant animal model.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are used.

-

Colorectal cancer cells (e.g., luciferase-expressing HCT-116 or CT26) are surgically implanted into the cecal wall of the mice.[12][16]

-

Tumor growth is monitored non-invasively using methods like high-resolution ultrasound or bioluminescence imaging (for luciferase-expressing cells).[17][18]

-

Once tumors are established, mice are treated with regorafenib (e.g., 30 mg/kg daily by oral gavage) or a vehicle control.[19]

-

Primary tumor volume and the development of metastases (e.g., in the liver) are monitored over time.[17]

-

At the end of the study, tumors and organs are harvested for further analysis, such as immunohistochemistry.

-

Immunohistochemistry (IHC)

-

Principle: To visualize the expression and localization of specific proteins within the tumor tissue.

-

Methodology:

-

Tumor tissues are fixed in formalin and embedded in paraffin.

-

Thin sections of the tissue are cut and mounted on slides.

-

The sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed to unmask the target epitopes (e.g., heat-induced epitope retrieval in a citrate buffer).[20]

-

Endogenous peroxidase activity is blocked.

-

The sections are incubated with primary antibodies against markers of interest, such as CD31 (for endothelial cells to assess microvessel density) and Ki-67 (a marker of proliferation).[5][21]

-

A secondary antibody conjugated to an enzyme is applied.

-

The signal is developed using a chromogenic substrate, resulting in a colored precipitate at the site of the antigen.

-

The sections are counterstained (e.g., with hematoxylin) and mounted.

-

Staining is visualized and quantified under a microscope.

-

Conclusion

This compound's mechanism of action in colorectal cancer is a paradigm of multi-targeted therapy. By concurrently inhibiting key kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, it effectively disrupts the complex network of signaling pathways that drive tumor progression. This in-depth guide provides a foundational understanding of these mechanisms for researchers and drug development professionals, offering insights that can inform further research and the development of novel therapeutic strategies. The provided experimental protocols serve as a practical resource for the preclinical evaluation of anti-cancer agents.

References

- 1. Regorafenib plus best supportive care versus placebo plus best supportive care in Asian patients with previously treated metastatic colorectal cancer (CONCUR): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Methods for restoration of ki67 antigenicity in aged paraffin tissue blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring Cell Death in Regorafenib-Treated Experimental Colon Carcinomas Using Annexin-Based Optical Fluorescence Imaging Validated by Perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regorafenib inhibits colorectal tumor growth through PUMA-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. assaygenie.com [assaygenie.com]

- 16. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vivo Bioluminescence-Based Monitoring of Liver Metastases from Colorectal Cancer: An Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oncology.labcorp.com [oncology.labcorp.com]

- 19. Regorafenib inhibits growth, angiogenesis, and metastasis in a highly aggressive, orthotopic colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. brieflands.com [brieflands.com]

- 21. researchgate.net [researchgate.net]

Regorafenib's Target Kinase Profile in Hepatocellular Carcinoma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib (Stivarga®) is an oral multikinase inhibitor that has emerged as a critical second-line therapy for patients with hepatocellular carcinoma (HCC) who have progressed on sorafenib treatment.[1] Its efficacy stems from its ability to target a broad spectrum of kinases involved in key pathways of cancer progression: angiogenesis, oncogenesis, and the tumor microenvironment.[2][3] This technical guide provides a comprehensive overview of regorafenib's kinase target profile in HCC, complete with quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways it modulates.

Mechanism of Action

Regorafenib is structurally similar to sorafenib, with the addition of a fluorine atom to the central phenyl ring. This seemingly minor modification results in a wider kinase inhibitory profile.[2] The drug exerts its anti-tumor effects through a multi-pronged approach by inhibiting various receptor tyrosine kinases (RTKs) and intracellular signaling kinases.[4][5][6] This broad-spectrum inhibition disrupts critical cellular processes that drive tumor growth, vascularization, and metastasis in HCC.[3]

Target Kinase Profile of Regorafenib

Regorafenib's potency against a range of kinases has been quantified in numerous preclinical studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) of regorafenib against key kinases implicated in HCC pathogenesis.

Table 1: In Vitro Biochemical/Cell-Free Kinase Inhibition by Regorafenib

| Kinase Target | IC50 (nM) | Pathway Association |

| VEGFR1 | 13 | Angiogenesis |

| VEGFR2 | 4.2 | Angiogenesis |

| VEGFR3 | 46 | Angiogenesis, Lymphangiogenesis |

| PDGFRβ | 22 | Angiogenesis, Stromal Regulation |

| c-KIT | 7 | Oncogenesis |

| RET | 1.5 | Oncogenesis |

| RAF-1 | 2.5 | Oncogenesis (MAPK Pathway) |

| B-RAF | 28 | Oncogenesis (MAPK Pathway) |

| B-RAF (V600E) | 19 | Oncogenesis (MAPK Pathway) |

Data compiled from multiple sources.[4][7][8]

Table 2: Cellular Kinase Phosphorylation Inhibition by Regorafenib

| Kinase Target | Cell Line/System | IC50 (nM) |

| VEGFR2 | NIH-3T3/VEGFR2 | 3 |

| TIE2 | CHO-TIE2 | 31 |

| PDGFRβ | HAoSMC | 90 |

| KIT (K642E) | - | ~20 |

| RET (C634W) | - | ~10 |

Data compiled from multiple sources.[4][8]

Table 3: IC50 Values of Regorafenib in Human HCC Cell Lines

| HCC Cell Line | IC50 (µM) |

| Huh-7 | 6.84 |

| Hep3B | 7.31 |

| SMMC-7721 | 8.52 |

| MHCC97H | 9.15 |

| HepG2 | 10.28 |

Data from a study on sphingosine kinase 2's role in regorafenib resistance.[9]

Key Signaling Pathways Targeted by Regorafenib in HCC

Regorafenib's therapeutic efficacy in HCC is attributed to its simultaneous inhibition of multiple signaling pathways crucial for tumor progression.

Angiogenesis

Tumor growth is highly dependent on the formation of new blood vessels, a process known as angiogenesis. Regorafenib is a potent inhibitor of this pathway by targeting key angiogenic RTKs.

-

VEGFR Signaling: By inhibiting VEGFR1, VEGFR2, and VEGFR3, regorafenib blocks the downstream signaling cascades initiated by vascular endothelial growth factor (VEGF), a key driver of angiogenesis.[4][5]

-

TIE2 Signaling: Regorafenib also targets the angiopoietin receptor TIE2, which is crucial for the maturation and stability of blood vessels.[2]

-

PDGFR and FGFR Signaling: Inhibition of platelet-derived growth factor receptor (PDGFR) and fibroblast growth factor receptor (FGFR) further contributes to the anti-angiogenic effect by targeting stromal and endothelial cells.[2]

Oncogenesis

Regorafenib directly targets oncogenic kinases that drive the proliferation and survival of HCC cells.

-

RAF/MEK/ERK (MAPK) Pathway: Regorafenib inhibits RAF-1 and B-RAF, key kinases in the MAPK signaling cascade.[4] This pathway is frequently dysregulated in HCC and plays a central role in cell proliferation, differentiation, and survival.[10]

-

Oncogenic RTKs: The drug also inhibits the activity of other oncogenic RTKs such as c-KIT and RET, which can be aberrantly activated in HCC.[4]

Tumor Microenvironment

The tumor microenvironment (TME) plays a crucial role in HCC progression and immune evasion. Regorafenib has been shown to modulate the TME, contributing to its anti-tumor activity.

-

Immune Modulation: Regorafenib can induce M1 macrophage polarization and increase the proliferation and activation of CD8+ T cells, thereby enhancing anti-tumor immunity.[2][3]

-

Stromal Inhibition: By targeting PDGFR and FGFR, regorafenib can affect stromal cells within the TME, further disrupting the supportive network for tumor growth.[2]

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the activity of regorafenib in HCC.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of regorafenib on the enzymatic activity of specific kinases.

-

Methodology:

-

Recombinant kinase domains (e.g., VEGFR2, PDGFRβ, RAF-1) are used in a cell-free assay format.[8]

-

The assay typically involves the kinase, a specific substrate (e.g., a peptide), and ATP.

-

Regorafenib is added at various concentrations.

-

The kinase reaction is initiated, and the phosphorylation of the substrate is measured. This can be done using methods like homogeneous time-resolved fluorescence (HTRF) or by detecting the incorporation of radiolabeled ATP.[8]

-

The IC50 value is calculated as the concentration of regorafenib that inhibits 50% of the kinase activity.

-

Cell Proliferation Assay (CCK-8/MTT)

-

Objective: To assess the effect of regorafenib on the viability and proliferation of HCC cell lines.

-

Methodology:

-

HCC cells (e.g., Huh-7, HepG2) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere overnight.[11][12]

-

The cells are then treated with various concentrations of regorafenib or a vehicle control (DMSO).

-

After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of WST-8 (for CCK-8) or MTT is added to each well.[11][12][13]

-

Viable cells with active dehydrogenases will convert the tetrazolium salt into a colored formazan product.

-

The absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.[11][12]

-

The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 for cell proliferation can be determined.

-

Western Blot Analysis

-

Objective: To investigate the effect of regorafenib on the phosphorylation status and expression levels of proteins in key signaling pathways (e.g., MAPK pathway).

-

Methodology:

-

HCC cells are treated with regorafenib at desired concentrations for a specific duration.

-

Cells are lysed to extract total proteins.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, β-actin as a loading control).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14]

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of regorafenib in a living organism.

-

Methodology:

-

Human HCC cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).[2][5][6][10]

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Regorafenib is administered orally, typically at doses ranging from 10 to 30 mg/kg/day.[2][5][10]

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised, weighed, and can be used for further analysis such as immunohistochemistry (for markers like Ki-67 for proliferation and CD31 for angiogenesis) or western blotting.[5]

-

Clinical Significance: The RESORCE Trial

The clinical relevance of regorafenib's kinase inhibition profile in HCC was firmly established in the Phase III RESORCE (REgorafenib after SORafenib in patients with hepatoCEllular carcinoma) trial.[1][15][16][17]

-

Study Design: A randomized, double-blind, placebo-controlled trial involving 573 patients with HCC who had progressed on sorafenib therapy.[15][17]

-

Primary Endpoint: Overall survival (OS).[15]

-

Key Findings: Regorafenib significantly improved median OS to 10.6 months compared to 7.8 months with placebo.[15] The trial also demonstrated significant improvements in progression-free survival, time to progression, and disease control rate.[15]

Conclusion

Regorafenib's broad-spectrum inhibition of key kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment provides a strong rationale for its efficacy in hepatocellular carcinoma. The quantitative data from preclinical studies, supported by the robust clinical evidence from the RESORCE trial, solidify its role as a valuable therapeutic option for patients who have progressed on first-line therapy. A thorough understanding of its target kinase profile and mechanism of action is essential for researchers and clinicians working to further advance the treatment of this challenging disease.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. oncotarget.com [oncotarget.com]

- 11. apexbt.com [apexbt.com]

- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 13. ptglab.com [ptglab.com]

- 14. Regorafenib: an evidence-based review of its potential in patients with advanced liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. baranpharma.com [baranpharma.com]

- 16. Efficacy Data in RESORCE Trial | STIVARGA® (regorafenib) | HCP [stivargahcp.com]

- 17. Regorafenib for patients with hepatocellular carcinoma who progressed on sorafenib treatment (RESORCE): a randomised, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Regorafenib Hydrochloride: A Technical Guide

Regorafenib, marketed under the brand name Stivarga®, is an oral multi-kinase inhibitor developed by Bayer for the treatment of various cancers.[1] It is a crucial therapeutic option for patients with metastatic colorectal cancer (mCRC), advanced gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC) who have progressed on prior therapies.[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and clinical development of Regorafenib Hydrochloride, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rationale

The development of Regorafenib was driven by the need for effective treatments for cancers that have become resistant to standard therapies. The rationale was to design a small molecule inhibitor that could simultaneously target multiple signaling pathways involved in tumor growth, angiogenesis (the formation of new blood vessels), and the tumor microenvironment.[4][5][6] Regorafenib was selected based on its unique kinase inhibition profile, which encompasses a broad range of kinases crucial for cancer progression.[4]

Mechanism of Action

Regorafenib functions as a multi-kinase inhibitor, targeting several key protein kinases involved in various aspects of cancer biology.[6][7] Its anti-cancer effects are mediated through the inhibition of:

-

Angiogenic Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2). By blocking these receptors, Regorafenib inhibits the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth.[5][8][9]

-

Oncogenic Kinases: KIT, RET, and BRAF, which are involved in tumor cell proliferation and survival.[4][5]

-

Stromal and Metastatic Kinases: Platelet-Derived Growth Factor Receptor (PDGFR)-β and Fibroblast Growth Factor Receptor (FGFR), which play a role in the tumor microenvironment and metastasis.[4][9]

The simultaneous inhibition of these pathways leads to a comprehensive anti-tumor effect, including the suppression of tumor cell proliferation, induction of apoptosis (programmed cell death), and prevention of metastasis.[4][5]

Synthesis of this compound

Several synthetic routes for Regorafenib have been reported.[10][11][12] A common approach involves the formation of a diaryl ether linkage followed by the construction of the urea moiety. The final step typically involves the conversion of the free base to the hydrochloride salt to improve its pharmaceutical properties.

Experimental Protocol: Synthesis of Regorafenib

A representative synthesis of Regorafenib is outlined below.[12][13]

Step 1: Synthesis of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (Intermediate I)

-

To a reaction vessel, add 4-amino-3-fluorophenol and 4-chloro-N-methylpyridine-2-carboxamide.

-

Add a suitable solvent (e.g., DMF) and a base (e.g., anhydrous potassium carbonate).

-

Heat the reaction mixture (e.g., to 80-110°C) for several hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture and perform an aqueous workup.

-

Purify the product by crystallization or column chromatography to yield Intermediate I.

Step 2: Synthesis of Regorafenib (Free Base)

-

Dissolve Intermediate I in a suitable solvent (e.g., THF).

-

Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product to obtain Regorafenib free base.

Step 3: Preparation of this compound

-

Dissolve the Regorafenib free base in an appropriate solvent (e.g., anhydrous tetrahydrofuran).[14]

-

Slowly add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) in excess.[14]

-

Concentrate the resulting solution under reduced pressure to obtain the crude hydrochloride salt.[14]

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol) to yield pure this compound.[14]

Preclinical and Clinical Development

Preclinical Studies

Preclinical studies demonstrated the potent anti-tumor activity of Regorafenib in various cancer models.[8] In vitro assays showed that Regorafenib inhibits a range of kinases at nanomolar concentrations.[15][16] In vivo studies using tumor xenograft models confirmed its ability to inhibit tumor growth and metastasis.[7][8][17]

Table 1: Kinase Inhibition Profile of Regorafenib

| Kinase Target | IC50 (nM) |

| VEGFR1 | 13[15] |

| VEGFR2 (murine) | 4.2[15] |

| VEGFR3 (murine) | 46[15] |

| PDGFRβ | 22[15] |

| c-KIT | 7[15] |

| RET | 1.5[15] |

| Raf-1 | 2.5[15] |

| B-Raf | 69[16] |

Table 2: Summary of Preclinical Efficacy of Regorafenib in a Syngenic Orthotopic H129 Mouse Model

| Treatment Group | Median Survival Time (days) | p-value (vs. vehicle) |

| Regorafenib (10 mg/kg) | 36 | 0.0269[3] |

| Vehicle | 27 | N/A |

| Untreated | 28 | N/A |

Clinical Trials

The efficacy and safety of Regorafenib have been established in several large-scale clinical trials. The pivotal Phase III CORRECT trial evaluated Regorafenib in patients with metastatic colorectal cancer who had progressed after standard therapies.[18]

Table 3: Efficacy of Regorafenib in the CORRECT Phase III Trial [18]

| Endpoint | Regorafenib (n=505) | Placebo (n=255) | Hazard Ratio (95% CI) | p-value |

| Median Overall Survival | 6.4 months | 5.0 months | 0.77 (0.64–0.94) | 0.0052 |

| Median Progression-Free Survival | 1.9 months | 1.7 months | 0.49 (0.42–0.58) | <0.0001 |

Table 4: Common Grade 3 or Higher Adverse Events in the CORRECT Trial [18]

| Adverse Event | Regorafenib (n=500) | Placebo (n=253) |

| Hand-foot skin reaction | 17% | <1% |

| Fatigue | 10% | 5% |

| Diarrhea | 7% | 1% |

| Hypertension | 7% | <1% |

| Rash or desquamation | 6% | <1% |

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Regorafenib or vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72-96 hours).[15]

-

Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

-

Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

In Vivo Tumor Xenograft Study

-

Implant human tumor cells subcutaneously into immunocompromised mice.

-

Once tumors reach a predetermined size, randomize the mice into treatment and control groups.

-

Administer Regorafenib (e.g., 10-30 mg/kg/day) or vehicle control orally.[17]

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, biomarker assessment).

Clinical Trial Protocol Outline (based on the CORRECT trial) [18]

-

Study Design: International, multicenter, randomized, double-blind, placebo-controlled, phase 3 trial.

-

Patient Population: Patients with metastatic colorectal cancer who have progressed on standard therapies.

-

Inclusion Criteria: Documented metastatic colorectal cancer, progression on or within 3 months of last standard therapy, ECOG performance status of 0 or 1.[19]

-

Exclusion Criteria: Uncontrolled hypertension, prior treatment with Regorafenib.[20]

-

Treatment Arms:

-

Regorafenib (160 mg orally once daily for the first 3 weeks of each 4-week cycle) plus best supportive care.

-

Placebo plus best supportive care.

-

-

Primary Endpoint: Overall survival.

-

Secondary Endpoints: Progression-free survival, overall response rate, disease control rate, safety, and quality of life.

References

- 1. Regorafenib - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. oncotarget.com [oncotarget.com]

- 4. Regorafenib - NCI [dctd.cancer.gov]

- 5. hematologyandoncology.net [hematologyandoncology.net]

- 6. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 7. Regorafenib: Uses, Mechanism of Action and Side effects_Chemicalbook [chemicalbook.com]

- 8. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of Action | STIVARGA® (regorafenib) Global HCP Website [stivarga.com]

- 10. medkoo.com [medkoo.com]

- 11. Regorafenib synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]

- 14. Regorafenib (Hydrochloride) synthesis - chemicalbook [chemicalbook.com]

- 15. selleckchem.com [selleckchem.com]

- 16. apexbt.com [apexbt.com]

- 17. Initial in vivo testing of a multitarget kinase inhibitor, regorafenib, by the Pediatric Preclinical Testing Consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. bccancer.bc.ca [bccancer.bc.ca]

Regorafenib's In Vitro Inhibition of Key Oncogenic Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Regorafenib is an oral multi-kinase inhibitor that has demonstrated significant anti-tumor activity in various cancer models. This technical guide provides an in-depth overview of the in vitro mechanisms of action of Regorafenib, focusing on its inhibition of critical signaling pathways involved in tumor growth, proliferation, and angiogenesis. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and investigation of this potent anti-cancer agent.

Core Mechanism of Action

In vitro studies have established that Regorafenib targets several key families of kinases, thereby disrupting multiple signaling cascades essential for cancer cell survival and proliferation. Its primary modes of action include the inhibition of angiogenic, stromal, and oncogenic receptor tyrosine kinases (RTKs) as well as downstream intracellular signaling kinases.[1][2][3] This multi-targeted approach contributes to its broad-spectrum anti-tumor effects observed in preclinical studies.[1][3]

Inhibition of Angiogenic and Stromal Kinase Pathways

A primary mechanism of Regorafenib is its potent inhibition of kinases involved in angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[3]

VEGFR Signaling Pathway

Regorafenib effectively targets Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR1, VEGFR2, and VEGFR3.[4][5][6] By binding to these receptors, Regorafenib blocks the downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, which are critical for endothelial cell proliferation, migration, and survival.[7][8] In vitro assays have demonstrated that Regorafenib inhibits VEGF-stimulated autophosphorylation of VEGFR2 and VEGFR3 in human umbilical vein endothelial cells (HUVECs) and lymphatic endothelial cells (LECs), respectively.[7]

PDGFR and FGFR Signaling Pathways

Regorafenib also demonstrates inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR).[4][9][10] Inhibition of PDGFR-β, which is crucial for the recruitment of pericytes and smooth muscle cells to stabilize newly formed blood vessels, further contributes to the anti-angiogenic effect of Regorafenib.[4] Studies have shown that Regorafenib suppresses PDGFR-β autophosphorylation in response to PDGF-BB stimulation.[4] Furthermore, Regorafenib has been found to inhibit FGFR signaling, and FGFR2 amplification has been identified as a potential biomarker for sensitivity to the drug in gastric and colorectal cancers.[9][10] In FGFR2-amplified cells, Regorafenib effectively inhibits the phosphorylation of FGFR2 and its downstream signaling molecules.[9][10]

Inhibition of Oncogenic Kinase Pathways

In addition to its anti-angiogenic effects, Regorafenib directly targets oncogenic pathways that drive tumor cell proliferation and survival.

RAF/MEK/ERK (MAPK) Signaling Pathway

The RAF/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling cascade that regulates cell growth, differentiation, and survival. Regorafenib is a potent inhibitor of both wild-type and mutant BRAF, as well as c-RAF (RAF-1).[11][12] By blocking RAF kinases, Regorafenib prevents the phosphorylation of MEK and subsequently ERK, leading to a reduction in the transcription of genes involved in cell proliferation.[7][13] In vitro studies have demonstrated that Regorafenib reduces the levels of phosphorylated ERK (pERK) in various cancer cell lines.[7]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is another critical intracellular signaling pathway that promotes cell growth, survival, and proliferation. While some studies suggest Regorafenib's effect on the PI3K/AKT pathway may be less direct than its impact on the MAPK pathway, evidence indicates that it can inhibit the phosphorylation of AKT in certain cellular contexts, such as in lymphatic endothelial cells and neuroblastoma cells.[11][14][15] The inhibition of upstream RTKs like VEGFR, PDGFR, and FGFR by Regorafenib can lead to reduced activation of the PI3K/AKT pathway.[16][17]

Other Key Kinase Targets

In vitro biochemical assays have identified several other important kinases that are inhibited by Regorafenib, including:

-

c-KIT: A receptor tyrosine kinase involved in the development of several types of cancer, including gastrointestinal stromal tumors (GIST).[11][12]

-

RET: A receptor tyrosine kinase implicated in certain types of thyroid and lung cancer.[11][12]

-

TIE2: An angiopoietin receptor that plays a role in vascular stabilization and angiogenesis.[11][12]

Quantitative Data: In Vitro Inhibitory Activity

The potency of Regorafenib against various kinases and its anti-proliferative effects in different cell lines have been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Regorafenib IC50 Values for Kinase Inhibition (Cell-Free Assays)

| Target Kinase | IC50 (nM) | Reference(s) |

| VEGFR1 | 13 | [4][5][18][19][20] |

| VEGFR2 | 4.2 | [4][5][18][19][20] |

| VEGFR3 | 46 | [4][5][18][19][20] |

| PDGFR-β | 22 | [4][5][18][19][20] |

| c-KIT | 7 | [4][5][18][19][20] |

| RET | 1.5 | [4][5][18][19][20] |

| RAF-1 | 2.5 | [4][5][18][19][20] |

| BRAF | 28 | [18] |

| BRAFV600E | 19-69 | [11][18] |

| TIE2 | 31 | [5][11] |

| FGFR1 | 202 | [11] |

Table 2: Regorafenib IC50 Values for Inhibition of Cellular Processes

| Cell Line/Process | Assay Type | IC50 (nM) | Reference(s) |

| VEGF-stimulated HUVEC Proliferation | Proliferation Assay | ~3 | [4][11] |

| FGF2-stimulated HUVEC Proliferation | Proliferation Assay | 127 | [4][11] |

| PDGF-BB-stimulated HAoSMC Proliferation | Proliferation Assay | 146 | [4][11] |

| VEGFR2 Autophosphorylation (NIH-3T3 cells) | Western Blot | 3 | [4][5] |

| PDGFR-β Autophosphorylation (HAoSMCs) | Western Blot | 90 | [4][5] |

| Human Colon Cancer Cell Lines (Panel of 19) | Proliferation Assay | 2,600 - 10,000 | [7] |

| SW620 (Colorectal Cancer) | Proliferation Assay | 970 - 3,270 | [11] |

| Colo-205 (Colorectal Cancer) | Proliferation Assay | 970 - 3,270 | [11] |

| HCT116 (Colorectal Cancer) | Proliferation Assay | 3,000 - 6,000 | [21] |

| HT29 (Colorectal Cancer) | Proliferation Assay | 3,000 - 6,000 | [21] |

| Bladder Cancer (TSGH 8301) | MTT Assay | 10,000 - 50,000 (µM) | [22] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are generalized protocols for key experiments cited in the literature on Regorafenib.

Cell Viability and Proliferation Assays

1. MTT Assay:

-

Principle: Measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan crystals by mitochondrial dehydrogenases.

-

Protocol:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of Regorafenib or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

2. Crystal Violet Assay:

-

Principle: Stains the DNA of adherent cells, providing a measure of cell number.

-

Protocol:

-

Seed cells in 96-well plates and treat with Regorafenib as described for the MTT assay.[23]

-

After treatment, remove the medium and gently wash the cells with PBS.[23]

-

Fix the cells with a fixing solution (e.g., 1% glutaraldehyde) for 15 minutes.[23]

-

Stain the cells with 0.1% crystal violet solution for 30 minutes.[23]

-

Wash away the excess stain with water and allow the plates to dry.

-

Solubilize the stain with a destaining solution (e.g., 10% acetic acid).

-

Measure the absorbance at a specific wavelength (e.g., 590 nm).

-

Western Blotting for Protein Phosphorylation

-

Principle: Detects specific proteins in a sample and can be used to assess their phosphorylation state, which is indicative of pathway activation.

-

Protocol:

-

Culture cells to a suitable confluency and serum-starve them if necessary.

-

Pre-treat cells with various concentrations of Regorafenib for a specified time.

-

Stimulate the cells with a growth factor (e.g., VEGF, FGF) if investigating receptor tyrosine kinase inhibition.[7]

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERK, anti-p-AKT) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

-

Cell Migration and Invasion Assays

1. Scratch (Wound Healing) Assay:

-

Principle: Measures the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.

-

Protocol:

-

Grow cells to a confluent monolayer in a multi-well plate.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells.

-

Add fresh medium containing various concentrations of Regorafenib or vehicle control.

-

Image the scratch at time zero and at subsequent time points (e.g., 24, 48 hours).

-

Measure the closure of the scratch over time to quantify cell migration.[7]

-

2. Transwell Invasion Assay:

-

Principle: Assesses the ability of cells to invade through a basement membrane matrix.

-

Protocol:

-

Coat the upper chamber of a Transwell insert (with a porous membrane) with a basement membrane extract (e.g., Matrigel).[22]

-

Seed cells in serum-free medium containing Regorafenib or vehicle control in the upper chamber.[22]

-

Add medium containing a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubate for a period that allows for cell invasion (e.g., 24-48 hours).

-

Remove the non-invading cells from the top of the membrane.

-

Fix and stain the invading cells on the bottom of the membrane.

-

Count the number of invading cells under a microscope.

-

Experimental Workflow Visualization

The following diagram illustrates a typical in vitro experimental workflow for evaluating the effects of Regorafenib on a cancer cell line.

This technical guide provides a comprehensive summary of the in vitro signaling pathway inhibition by Regorafenib, supported by quantitative data and detailed experimental protocols. This information serves as a valuable resource for researchers working to further elucidate the mechanisms of this important anti-cancer agent and to develop novel therapeutic strategies.

References

- 1. Regorafenib - NCI [dctd.cancer.gov]

- 2. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hematologyandoncology.net [hematologyandoncology.net]

- 4. selleckchem.com [selleckchem.com]

- 5. apexbt.com [apexbt.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. FGFR2 amplification is predictive of sensitivity to regorafenib in gastric and colorectal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FGFR2 amplification is predictive of sensitivity to regorafenib in gastric and colorectal cancers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Synergistic antitumor activity of regorafenib and rosuvastatin in colorectal cancer [frontiersin.org]

- 14. Regorafenib is effective against neuroblastoma in vitro and in vivo and inhibits the RAS/MAPK, PI3K/Akt/mTOR and Fos/Jun pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Regorafenib and Ruthenium Complex Combination Inhibit Cancer Cell Growth by Targeting PI3K/AKT/ERK Signalling in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of Regorafenib on P2X7 Receptor Expression and Different Oncogenic Signaling Pathways in a Human Breast Cancer Cell Line: A Potential of New Insight of the Antitumor Effects of Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 18. altmeyers.org [altmeyers.org]

- 19. selleckchem.com [selleckchem.com]

- 20. selleckchem.com [selleckchem.com]

- 21. oncotarget.com [oncotarget.com]

- 22. ar.iiarjournals.org [ar.iiarjournals.org]

- 23. Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Regorafenib: A Multi-Kinase Inhibitor Reshaping the Tumor Microenvironment and Angiogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Regorafenib is an oral multi-kinase inhibitor that has demonstrated efficacy in various malignancies, including metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[1][2] Its mechanism of action is complex, extending beyond direct tumor cell cytotoxicity to profoundly modulate the tumor microenvironment (TME) and inhibit tumor angiogenesis.[3][4] Regorafenib targets a broad spectrum of kinases involved in oncogenesis, tumor vascularization, and immune regulation.[2][5] This guide provides a detailed technical overview of regorafenib's effects, focusing on its impact on angiogenesis and the cellular and signaling components of the TME, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: Multi-Kinase Inhibition

Regorafenib and its active metabolites, M-2 and M-5, inhibit a wide array of membrane-bound and intracellular kinases.[2] This broad-spectrum activity is central to its efficacy, particularly in overcoming resistance mechanisms that plague more selective inhibitors.[3][6]

Key Kinase Targets of Regorafenib: [1][2][5]

-

Angiogenic and Stromal Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Tyrosine kinase with immunoglobulin and EGF homology domains (TIE2), Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β), Fibroblast Growth Factor Receptors (FGFR1, FGFR2).

-

Oncogenic Kinases: KIT, RET, RAF-1, BRAF, BRAFV600E.

-

Immunomodulatory Kinases: Colony-Stimulating Factor 1 Receptor (CSF1R).

Impact on Tumor Angiogenesis

Regorafenib exerts potent anti-angiogenic effects by simultaneously blocking multiple critical signaling pathways required for the formation of new blood vessels.[4][6]

Dual Blockade of VEGFR and TIE2 Signaling

The vascular endothelial growth factor (VEGF) pathway is a primary driver of tumor angiogenesis.[7] Regorafenib directly inhibits VEGFR1, 2, and 3, thereby hampering the formation of new blood vessels and starving tumors of essential nutrients and oxygen.[1]

Unlike many other anti-angiogenic agents, regorafenib also targets TIE2, the receptor for angiopoietins.[3][8] The ANG-TIE2 axis is crucial for vessel maturation and stability. In the tumor context, angiopoietin-2 (ANG2) often acts as a TIE2 antagonist, promoting vascular destabilization and leakage.[3] By inhibiting TIE2, regorafenib disrupts this process, leading to a "normalization" of the tumor vasculature. This dual blockade of VEGFR and TIE2 results in a more comprehensive and sustained anti-angiogenic effect.[3][9]

// Ligand to Receptor connections VEGF_A -> VEGFR2; VEGF_C -> VEGFR3; ANG1_2 -> TIE2; PDGF -> PDGFR; FGF -> FGFR;

// Receptor to Downstream connections VEGFR2 -> Proliferation; VEGFR2 -> Migration; VEGFR3 -> Migration [label="Lymphangiogenesis"]; TIE2 -> Survival [label="Vessel Maturation"]; PDGFR -> Proliferation [label="Pericyte Recruitment"]; FGFR -> Proliferation; VEGFR2 -> Permeability;

// Regorafenib Inhibition Regorafenib -> VEGFR2 [arrowhead=T, color="#EA4335", style=dashed, penwidth=2]; Regorafenib -> VEGFR3 [arrowhead=T, color="#EA4335", style=dashed, penwidth=2]; Regorafenib -> TIE2 [arrowhead=T, color="#EA4335", style=dashed, penwidth=2]; Regorafenib -> PDGFR [arrowhead=T, color="#EA4335", style=dashed, penwidth=2]; Regorafenib -> FGFR [arrowhead=T, color="#EA4335", style=dashed, penwidth=2]; }

Caption: Regorafenib's multi-target inhibition of key angiogenic receptor tyrosine kinases.

Quantitative Effects on Tumor Vasculature

Preclinical studies have quantified the potent anti-angiogenic activity of regorafenib.

| Parameter | Model System | Treatment | Result | Citation |

| Angiogenic Growth | Human Neuroendocrine Tumors (in vitro HTAM) | Regorafenib [1100 nM] | 59% inhibition of angiogenic growth | [10] |

| Overall Angiogenic Response | Human Neuroendocrine Tumors (in vitro HTAM) | Regorafenib [1100 nM] | 44.5% inhibition of overall response | [10] |

| Tumor Growth | Murine CT26 Colon Cancer (Orthotopic) | Regorafenib (30 mg/kg/day) | Complete suppression of tumor growth | [11] |

| Liver Metastasis | Murine CT26 Colon Cancer (Orthotopic) | Regorafenib (30 mg/kg/day) | Complete prevention of liver metastases | [11] |

| Macrophage Infiltration | Murine CT26 Colon Cancer (Orthotopic) | Regorafenib | 3.9-fold reduction in F4/80+ macrophages | [12] |

| VEGFR2 Phosphorylation | Human Umbilical Vein Endothelial Cells (HUVECs) | Regorafenib | Inhibition of VEGF-A stimulated p-VEGFR2 | [13] |

| VEGFR3 Phosphorylation | Lymphatic Endothelial Cells (LECs) | Regorafenib | Inhibition of VEGF-C stimulated p-VEGFR3 | [13] |

Remodeling the Tumor Microenvironment (TME)

Regorafenib's efficacy is significantly enhanced by its ability to modulate the immunosuppressive TME, transforming it into a more immune-permissive state.[3][14]

Repolarization of Tumor-Associated Macrophages (TAMs)

TAMs are a key component of the TME, often promoting tumor growth, angiogenesis, and immunosuppression, particularly when polarized towards an M2-like phenotype.[14] Regorafenib has been shown to:

-

Reduce TAM Infiltration: It significantly decreases the overall number of TAMs within the tumor, partly by inhibiting the CSF1R and ANG2/TIE2 pathways, which are involved in macrophage recruitment.[12][14][15] In a colon cancer model, regorafenib reduced macrophage infiltration more effectively than a selective VEGFR2 inhibitor.[12]

-

Promote M1 Polarization: Regorafenib induces a shift from the pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype.[8][16][17] This is achieved, in part, by suppressing the p38 kinase/Creb1/Klf4 signaling axis in macrophages.[16] M1 macrophages exhibit anti-tumor functions, including the production of pro-inflammatory cytokines and the presentation of tumor antigens to T cells.

// Nodes Regorafenib [label="Regorafenib", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box, style="filled,rounded"]; p38 [label="p38 Kinase", fillcolor="#F1F3F4", fontcolor="#202124"]; Creb1 [label="Creb1", fillcolor="#F1F3F4", fontcolor="#202124"]; Klf4 [label="Klf4", fillcolor="#F1F3F4", fontcolor="#202124"]; M2_Genes [label="M2-polarizing\ngenes (e.g., Arg1)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; M1_Genes [label="M1-polarizing\ngenes (e.g., iNOS)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; TAM [label="Tumor-Associated\nMacrophage (TAM)", shape=octagon, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Regorafenib -> p38 [arrowhead=T, color="#EA4335", style=dashed, penwidth=2, label="Inhibits\nphosphorylation"]; p38 -> Creb1 [label="Activates"]; Creb1 -> Klf4 [label="Activates"]; Klf4 -> M2_Genes [label="Promotes\ntranscription"]; M2_Genes -> TAM [label="Induces M2\nPhenotype", color="#FBBC05"]; Regorafenib -> M1_Genes [label="Promotes", style=dashed, color="#34A853"]; M1_Genes -> TAM [label="Induces M1\nPhenotype", color="#34A853"];

{rank=same; p38; Creb1; Klf4} }

Caption: Regorafenib-induced TAM repolarization via the p38/Creb1/Klf4 pathway.

Enhancing T-Cell Mediated Immunity

By alleviating the immunosuppressive TME, regorafenib enhances the anti-tumor activity of T cells.

-

Increased T-Cell Infiltration: Regorafenib treatment increases the expression of CXCL10, a chemokine that attracts CXCR3-expressing CD8+ T cells into the tumor.[14][18] This effect is mediated by the inhibition of STAT3 activity in cancer cells.[4][14]

-

Reduced Immunosuppressive Cells: The drug significantly reduces the infiltration of regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity.[19]

-

Synergy with Immune Checkpoint Inhibitors: By promoting T-cell infiltration and reducing immunosuppressive elements, regorafenib creates a more favorable environment for the activity of anti-PD-1/PD-L1 therapies.[14][16] This provides a strong rationale for combination strategies, which have shown promise in clinical trials.[4][14]

Inhibition of Cancer-Associated Fibroblasts (CAFs)

CAFs are another critical component of the TME that contribute to tumor progression, metastasis, and drug resistance. Regorafenib directly targets CAFs by inhibiting their proliferation and inducing apoptosis, an effect mediated through the suppression of AKT phosphorylation.[20] It also attenuates the activation of fibroblasts and their production of extracellular matrix (ECM) proteins induced by TGF-β1.[21]

Modulation of Other TME Signaling Pathways

-

SDF-1/CXCR4 Axis: The CXCL12 (SDF-1)/CXCR4 chemokine axis plays a vital role in tumor growth, invasion, and metastasis.[22][23][24] Regorafenib has been shown to inhibit this pathway by decreasing the expression of CXCR4, thereby suppressing the Wnt/β-catenin pathway in gastric cancer cells.[22] It also reverses resistance to other therapies that is mediated by this axis.[25][26]

-

Hypoxia (HIF-1α): The effect of regorafenib on hypoxia-inducible factor-1α (HIF-1α), a master regulator of cellular response to hypoxia, is complex. Some studies suggest regorafenib can inhibit the HIF-1α/VEGF axis.[27] However, other research indicates its effects on HIFs can differ from other kinase inhibitors like sorafenib, potentially down-regulating HIF-2α while up-regulating HIF-1α in certain contexts.[28][29] This area warrants further investigation.

Experimental Protocols: Methodologies for Key Experiments

The findings described in this guide are based on a variety of established preclinical research methodologies.

| Experimental Aim | Methodology | Description |

| Assess Anti-Angiogenic Activity | Human Tumor Angiogenesis Model (HTAM) | Fresh human tumor fragments (e.g., from neuroendocrine tumors) are embedded in a fibrin-thrombin clot with nutrient media. The outgrowth of neovessels is visually scored for initiation and growth in the presence or absence of regorafenib.[10] |

| Evaluate In Vivo Tumor Growth & Metastasis | Orthotopic Syngeneic Mouse Models | Murine cancer cells (e.g., CT26 colon carcinoma) are implanted into the corresponding organ (e.g., cecum) of immunocompetent mice. Tumor growth is monitored (e.g., via MRI), and metastases (e.g., in the liver) are assessed post-mortem following treatment with regorafenib or vehicle control.[11][12] |

| Analyze TME Cellular Composition | Flow Cytometry & Immunohistochemistry (IHC) | Tumors from treated and control animals are dissociated into single-cell suspensions or sectioned. Specific cell populations (e.g., CD8+ T cells, F4/80+ macrophages, CD4+/Foxp3+ Tregs) are identified and quantified using fluorescently labeled antibodies. IHC is used to visualize cell location within the tumor architecture.[16][18][19] |

| Determine Macrophage Polarization | In Vitro BMDM Culture & Co-culture | Bone marrow-derived macrophages (BMDMs) are cultured and polarized towards M1 or M2 phenotypes. Regorafenib's effect on reversing M2 polarization is assessed by measuring markers via qPCR (e.g., Arg1, iNOS), ELISA, and flow cytometry. Co-culture with T-cells can assess the functional impact on T-cell activation.[16] |

| Investigate Signaling Pathway Inhibition | Western Blotting | Protein lysates from treated cells (e.g., HUVECs, cancer cells, CAFs) or tumors are separated by electrophoresis. Antibodies specific to total and phosphorylated forms of target proteins (e.g., VEGFR2, AKT, p38, ERK) are used to detect inhibition of kinase activity.[13][20][30] |

| Measure Cytokine/Chemokine Levels | Enzyme-Linked Immunosorbent Assay (ELISA) | Levels of secreted proteins like CXCL10, VEGF, and inflammatory cytokines in cell culture supernatants or patient blood samples are quantified to assess the biological effects of regorafenib treatment.[18][31] |

// Connections CellLines -> KinaseAssay; PrimaryCells -> KinaseAssay; CellLines -> MigrationAssay; PrimaryCells -> CytokineAssay; AnimalModel -> Treatment -> Monitoring -> Endpoint; Endpoint -> IHC; Endpoint -> Flow; Endpoint -> qPCR;

{rank=same; KinaseAssay; MigrationAssay; CytokineAssay;} {rank=same; IHC; Flow; qPCR;} }

Caption: A typical experimental workflow for evaluating regorafenib's effects.

Conclusion and Future Directions

Regorafenib's clinical benefit is derived from its multifaceted mechanism of action, which combines direct anti-proliferative and potent anti-angiogenic effects with a significant immunomodulatory capacity. By inhibiting key kinases like VEGFR, TIE2, and CSF1R, it not only disrupts tumor vascularization but also alleviates the immunosuppressive nature of the tumor microenvironment. It reduces the infiltration of M2-like TAMs and Tregs while promoting an M1 macrophage phenotype and enhancing the infiltration of cytotoxic CD8+ T cells.[3][14]

This unique profile makes regorafenib a strong candidate for combination therapies, particularly with immune checkpoint inhibitors, to overcome resistance and improve patient outcomes. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from its TME-modulating effects and to further elucidate its complex interplay with pathways such as HIF-1α to optimize its therapeutic use.[32][33][34]

References

- 1. What is the mechanism of Regorafenib? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. hematologyandoncology.net [hematologyandoncology.net]

- 7. Regorafenib induces adaptive resistance of colorectal cancer cells via inhibition of vascular endothelial growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Phase II Exploratory Study to Identify Biomarkers Predictive of Clinical Response to Regorafenib in Patients with Metastatic Colorectal Cancer Who Have Failed First-Line Therapy [mdpi.com]

- 10. ascopubs.org [ascopubs.org]

- 11. Regorafenib inhibits growth, angiogenesis, and metastasis in a highly aggressive, orthotopic colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Immunomodulatory effects of regorafenib: Enhancing the efficacy of anti-PD-1/PD-L1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of regorafenib on the mononuclear/phagocyte system and how these contribute to the inhibition of colorectal tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jitc.bmj.com [jitc.bmj.com]

- 17. Regorafenib enhances antitumor immunity via inhibition of p38 kinase/Creb1/Klf4 axis in tumor-associated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Regorafenib combined with PD1 blockade increases CD8 T-cell infiltration by inducing CXCL10 expression in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regorafenib enhances anti-PD1 immunotherapy efficacy in murine colorectal cancers and their combination prevents tumor regrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regorafenib Induces the Apoptosis of Gastrointestinal Cancer-Associated Fibroblasts by Inhibiting AKT Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Regorafenib inhibited gastric cancer cells growth and invasion via CXCR4 activated Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The critical role of SDF-1/CXCR4 axis in cancer and cancer stem cells metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Regorafenib Reverses Temozolomide-Induced CXCL12/CXCR4 Signaling and Triggers Apoptosis Mechanism in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Regorafenib Reverses Temozolomide-Induced CXCL12/CXCR4 Signaling and Triggers Apoptosis Mechanism in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effect of Regorafenib on P2X7 Receptor Expression and Different Oncogenic Signaling Pathways in a Human Breast Cancer Cell Line: A Potential of New Insight of the Antitumor Effects of Regorafenib - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. Regorafenib diminishes the expression and secretion of angiogenesis and metastasis associated proteins and inhibits cell invasion via NF-κB inactivation in SK-Hep1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Biomarkers Associated with Regorafenib First-Line Treatment Benefits in Metastatic Colorectal Cancer Patients: REFRAME Molecular Study - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Prognostic and Predictive Biomarkers in Patients with Metastatic Colorectal Cancer Receiving Regorafenib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. ASCO – American Society of Clinical Oncology [asco.org]

Unraveling the Off-Target Landscape of Regorafenib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib, a multi-kinase inhibitor, is an established therapeutic agent in the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors. Its primary mechanism of action involves the inhibition of key kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment, such as VEGFR, TIE2, PDGFR, FGFR, KIT, RET, and BRAF.[1][2][3][4] However, like many kinase inhibitors, regorafenib exhibits a broader spectrum of activity, engaging with numerous other kinases, often referred to as "off-targets." Understanding these off-target effects is paramount for a comprehensive grasp of its therapeutic efficacy, potential side effects, and opportunities for drug repurposing. This technical guide provides an in-depth investigation into the off-target effects of regorafenib hydrochloride, presenting quantitative data, detailed experimental methodologies for off-target identification, and visualizations of the affected signaling pathways.

Quantitative Analysis of Regorafenib's Kinase Inhibition Profile

The interaction of regorafenib and its active metabolites, M-2 and M-5, with a wide array of kinases has been quantitatively assessed through various biochemical and cellular assays. The following tables summarize the inhibitory activity of regorafenib, providing a comparative overview of its on-target and off-target effects.

Table 1: In Vitro Biochemical Kinase Inhibition by Regorafenib (IC50 values)

| Kinase Target | Regorafenib (IC50 [nM/L]) |

| Angiogenic RTKs | |

| VEGFR-1 | 4.2 |

| murine VEGFR-2 | 22 |

| murine VEGFR-3 | 311 |

| TIE-2 | 13 |

| Oncogenic RTKs | |

| c-KIT | 1.5 |

| RET | 7 |

| Stromal RTKs | |

| PDGFR-β | 22 |

| FGFR1 | 202 |

| Intracellular Signaling Kinases | |

| c-RAF/RAF-1 | 2.5 |

| wild-type BRAF | 7 |

| mutant BRAFV600E | 28 |

Data sourced from in vitro biochemical assays.[5]

Table 2: Biochemical Kinase Selectivity Profile of Regorafenib and its Metabolites (Kd values)

| Kinase | Regorafenib Kd (nmol/L) | M-2 Kd (nmol/L) | M-5 Kd (nmol/L) |

| RET | 5.2 | 7.6 | 5.8 |

| KIT | 6.9 | 9.8 | 5.8 |

| VEGFR1 | 15 | 23 | 17 |

| VEGFR2 | 21 | 33 | 28 |

| VEGFR3 | 28 | 46 | 40 |

| FLT3 (mutant) | <100 | <100 | <100 |

| DDR2 (mutant) | <100 | <100 | <100 |

This table presents a selection of kinases with Kd values ≤100 nmol/L for at least one compound, as determined by a competitive binding assay.[6][7] A more comprehensive list can be found in the supplementary materials of the cited reference.

Experimental Protocols for Off-Target Identification

The identification and characterization of off-target interactions are crucial for a thorough understanding of a drug's pharmacological profile. Several powerful techniques are employed to elucidate the off-target landscape of kinase inhibitors like regorafenib.

Kinobeads Assay

Principle: The kinobeads assay is a chemical proteomics approach that utilizes immobilized, broad-spectrum kinase inhibitors on a solid support (beads) to capture a significant portion of the cellular kinome from a cell lysate. By pre-incubating the lysate with a free drug of interest (e.g., regorafenib), one can competitively prevent the binding of its targets to the kinobeads. The proteins that remain bound to the beads are then identified and quantified using mass spectrometry. A reduction in the amount of a specific kinase bound to the beads in the presence of the drug indicates a direct interaction.[8][9][10]

Detailed Methodology:

-

Cell Lysis: Harvest cultured cells and prepare a native cell lysate under conditions that preserve protein-protein interactions and kinase activity.

-

Drug Incubation: Incubate the cell lysate with varying concentrations of regorafenib or a vehicle control (e.g., DMSO) for a defined period to allow for target binding.

-

Kinobeads Incubation: Add the kinobeads slurry to the drug-treated lysate and incubate to allow for the capture of kinases not bound by regorafenib.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme such as trypsin.

-

Mass Spectrometry Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

-

Data Analysis: Compare the abundance of each identified kinase between the regorafenib-treated and control samples. A dose-dependent decrease in the abundance of a kinase in the regorafenib-treated samples indicates it as a potential off-target.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a biophysical method that assesses the thermal stability of proteins in their native cellular environment. The binding of a ligand, such as a drug, can stabilize its target protein, leading to an increase in its melting temperature (Tm). This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures, followed by the quantification of the remaining soluble protein.[11][12][13][14][15]

Detailed Methodology:

-

Cell Treatment: Treat intact cells with regorafenib or a vehicle control.

-

Heating: Heat the cell suspensions or lysates to a range of different temperatures using a thermocycler.

-

Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins. The amount of a specific protein of interest is then quantified using methods such as Western blotting, ELISA, or mass spectrometry.

-